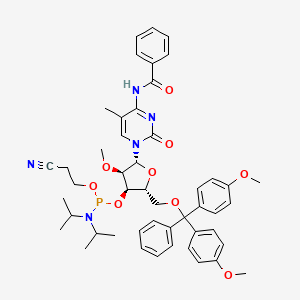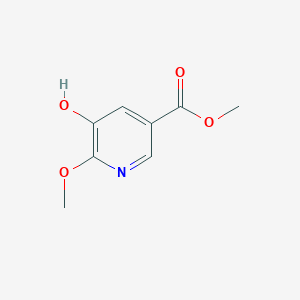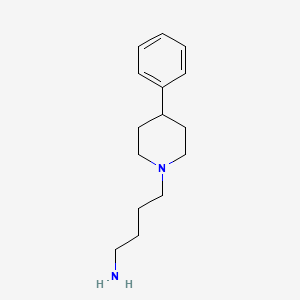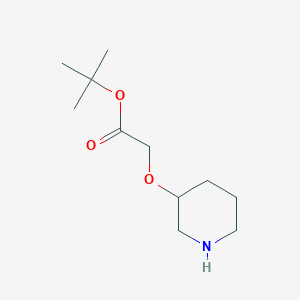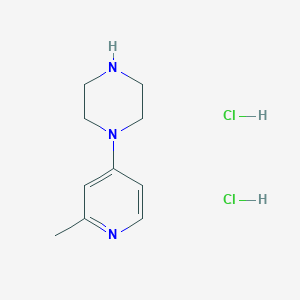![molecular formula C8H5NO2S2 B3108553 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
Descripción general
Descripción
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C8H5NO2S2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that thiazolidine-2,4-dione derivatives have been studied for their antimicrobial and antioxidant potential . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase was explored using molecular docking studies .
Mode of Action
It is known that thiazolidine-2,4-dione derivatives interact with their targets, such as dna gyrase, leading to changes in the target’s function .
Biochemical Pathways
Thiazolidine-2,4-dione derivatives have been associated with antimicrobial and antioxidant activities, suggesting they may influence related biochemical pathways .
Pharmacokinetics
Various adme parameters were studied to evaluate the drug likeness of the synthesized thiazolidine-2,4-dione compounds .
Result of Action
Thiazolidine-2,4-dione derivatives have shown promising activity against selected strains of microbes and have demonstrated antioxidant potential .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to gradual changes in cell signaling pathways and metabolic processes. Additionally, its degradation products may have distinct biological activities that contribute to the overall temporal effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the citric acid cycle or glycolysis, leading to changes in energy production and overall cellular metabolism. These interactions can have significant implications for cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLJLRRQAYVGK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)
![19-thia-2,14,16-triazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),14,16-hexaen-17-amine](/img/structure/B3108483.png)
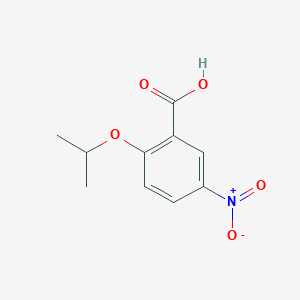
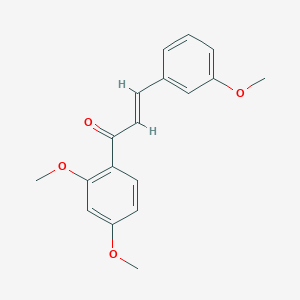

![2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3108530.png)
![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

